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Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B162542 Get Quote

This guide provides an in-depth overview of the spectroscopic data for Rutin hydrate, a

flavonoid glycoside with significant interest in pharmaceutical and nutraceutical research. The

following sections detail the ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR)

spectral properties, along with the experimental protocols for their determination. This

document is intended for researchers, scientists, and professionals in drug development

seeking a comprehensive understanding of the analytical characterization of Rutin hydrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of

flavonoids like Rutin. The absorption spectrum of Rutin hydrate is characterized by two major

absorption bands, which are typical for flavonols. Band I, in the range of 300-390 nm, is

associated with the cinnamoyl system (B ring), while Band II, between 240-280 nm,

corresponds to the benzoyl system (A ring)[1].

UV-Vis Absorption Data
The absorption maxima (λmax) of Rutin hydrate can vary slightly depending on the solvent

used. The following table summarizes the reported λmax values in different solvents.
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Solvent
System

Band I (λmax,
nm)

Band II (λmax,
nm)

Other Bands
(nm)

Reference

Methanol 355, 358.5, 359 256, 257 204, 236 [2][3][4]

Methanol:Water

(9:1)
360 260 - [5]

Experimental Protocol for UV-Vis Spectroscopy
A standard method for determining the UV-Vis spectrum of Rutin hydrate involves the

following steps:

Preparation of Standard Solution: A stock solution of Rutin hydrate is prepared by

accurately weighing a specific amount of the compound and dissolving it in a suitable

solvent, such as methanol or a methanol-water mixture, to a known concentration (e.g., 0.1

mg/mL)[5].

Spectrophotometric Measurement: The UV-Vis spectrum is recorded using a double-beam

spectrophotometer, typically scanning over a wavelength range of 200–800 nm[5]. A blank

solution containing only the solvent is used as a reference.

Determination of λmax: The wavelengths of maximum absorption (λmax) are identified from

the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by

measuring the absorbance of a series of standard solutions of known concentrations at a

specific λmax.

The following diagram illustrates the general workflow for UV-Vis spectroscopic analysis of

Rutin hydrate.
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Workflow for UV-Vis Spectroscopic Analysis of Rutin Hydrate

Sample Preparation
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Quantitative Analysis
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Click to download full resolution via product page

Caption: Workflow for UV-Vis Spectroscopic Analysis of Rutin Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR are essential for confirming the identity and purity of Rutin hydrate.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Rutin hydrate displays signals corresponding to the protons of the

flavonoid backbone and the sugar moieties. The chemical shifts (δ) are reported in parts per

million (ppm).

Solvent Frequency (MHz)
Chemical Shifts (δ,
ppm)

Reference

Water (pH 7.0) 600 7.62, 6.21, 3.39, 3.38 [6]

DMSO-d6 400
Signals characteristic

of Rutin protons
[7]

Note: A detailed assignment of each proton is often complex and requires 2D NMR techniques.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of Rutin hydrate.
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Solvent Frequency (MHz)
Chemical Shifts (δ,
ppm)

Reference

DMSO-d6 50.32

177.24, 163.97,

161.09, 156.50,

156.30, 148.29,

144.63, 133.16,

121.48, 121.05,

116.15, 115.11,

103.83, 101.04,

100.63, 98.58, 93.49,

76.30, 75.77, 73.95,

71.70, 70.43, 70.25,

69.86, 68.14, 66.89,

17.63

[6]

CD3OD -
Signals characteristic

of Rutin carbons
[8]

Experimental Protocol for NMR Spectroscopy
The general procedure for obtaining NMR spectra of Rutin hydrate is as follows:

Sample Preparation: A small amount of Rutin hydrate (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., DMSO-d6, D₂O, or CD₃OD) in an NMR tube.

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus

being observed (¹H or ¹³C). Key parameters such as the number of scans, acquisition time,

and relaxation delay are optimized.

Data Acquisition: The NMR spectrum is acquired. For complex molecules like Rutin, 2D NMR

experiments such as COSY, HMQC, and HMBC can be performed to aid in the complete

assignment of proton and carbon signals[9].

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier

transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-

corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
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The following diagram illustrates the general workflow for NMR spectroscopic analysis of Rutin
hydrate.

Workflow for NMR Spectroscopic Analysis of Rutin Hydrate
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Caption: Workflow for NMR Spectroscopic Analysis of Rutin Hydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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